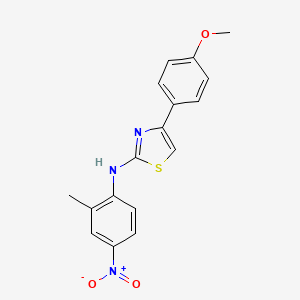

4-(4-methoxyphenyl)-N-(2-methyl-4-nitrophenyl)-1,3-thiazol-2-amine

Description

4-(4-Methoxyphenyl)-N-(2-methyl-4-nitrophenyl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted with a 4-methoxyphenyl group at position 4 and a 2-methyl-4-nitrophenylamine group at position 2. This structure combines electron-donating (methoxy) and electron-withdrawing (nitro) substituents, which influence its electronic properties and biological interactions.

Properties

IUPAC Name |

4-(4-methoxyphenyl)-N-(2-methyl-4-nitrophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-11-9-13(20(21)22)5-8-15(11)18-17-19-16(10-24-17)12-3-6-14(23-2)7-4-12/h3-10H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYHNGJJEWPKAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC2=NC(=CS2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401183198 | |

| Record name | 4-(4-Methoxyphenyl)-N-(2-methyl-4-nitrophenyl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401183198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685108-64-9 | |

| Record name | 4-(4-Methoxyphenyl)-N-(2-methyl-4-nitrophenyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685108-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methoxyphenyl)-N-(2-methyl-4-nitrophenyl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401183198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 4-(4-methoxyphenyl)-N-(2-methyl-4-nitrophenyl)-1,3-thiazol-2-amine, a member of the thiazole family, has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of 4-(4-methoxyphenyl)-N-(2-methyl-4-nitrophenyl)-1,3-thiazol-2-amine is characterized by a thiazole ring linked to two aromatic substituents: a methoxyphenyl group and a nitrophenyl group. This unique arrangement contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 320.37 g/mol |

| IUPAC Name | 4-(4-methoxyphenyl)-N-(2-methyl-4-nitrophenyl)-1,3-thiazol-2-amine |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including our compound of interest. A study reported that compounds similar to 4-(4-methoxyphenyl)-N-(2-methyl-4-nitrophenyl)-1,3-thiazol-2-amine exhibited moderate antiproliferative activity against various cancer cell lines, with IC values in the micromolar range. Specifically, the compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine showed significant inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase in cancer cells .

The mechanism by which this compound exerts its anticancer effects involves:

- Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics.

- Induction of Apoptosis : It activates signaling pathways that lead to programmed cell death in cancer cells.

Antibacterial Activity

In addition to its anticancer properties, thiazole derivatives have demonstrated antibacterial activity. A study involving magnetic nanoparticles functionalized with thiazole derivatives indicated strong antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves penetration into bacterial membranes and subsequent disruption of cellular functions .

Case Studies

- Antiproliferative Activity : In a comparative study, several thiazole derivatives were synthesized and evaluated for their antiproliferative effects on human cancer cell lines. The most potent derivative exhibited an IC value ranging from 0.36 to 0.86 μM across different cell lines .

- Antibacterial Efficacy : In another investigation, thiazole-coated magnetic nanoparticles were tested against Staphylococcus aureus and Escherichia coli. Results showed that the nanoparticles effectively inhibited bacterial growth, with Gram-negative bacteria being more susceptible than Gram-positive strains .

Comparison with Similar Compounds

Structural and Electronic Analysis

Substituent Effects

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.77 ppm for aromatic protons, δ 165.4 ppm for thiazole carbons) confirm substituent positions and purity .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 373.2 [M+H]⁺) validates molecular weight .

- HPLC : Reverse-phase chromatography (C18 columns, acetonitrile/water gradients) assesses purity (>95% threshold for biological testing) .

What in vitro assays are used to assess its antiproliferative activity?

Q. Basic

- Cell Viability Assays : MTT or SRB assays in cancer cell lines (e.g., SGC-7901 gastric cancer) with IC₅₀ calculations .

- Cell Cycle Analysis : Flow cytometry after propidium iodide staining to detect G2/M phase arrest, as seen in SGC-7901 cells treated with 10 µM compound .

How do structural modifications influence tubulin polymerization inhibition?

Q. Advanced

- Substituent Effects : Methoxy groups at the 4-position of the phenyl ring enhance binding to tubulin’s colchicine site by stabilizing hydrophobic interactions. Nitro groups on the aniline moiety improve electron-withdrawing effects, increasing potency .

- SAR Studies : Derivatives with bulkier substituents (e.g., 2,4-dimethoxyphenyl) show reduced activity due to steric hindrance, as demonstrated in molecular docking .

How to resolve discrepancies in biological activity across different cancer cell lines?

Q. Advanced

- Assay Standardization : Normalize cell culture conditions (e.g., serum concentration, passage number) and use internal controls (e.g., paclitaxel for tubulin-targeting agents) .

- Mechanistic Profiling : Compare tubulin polymerization inhibition (in vitro assays) with cellular effects (e.g., apoptosis markers) to distinguish target-specific vs. off-target activity .

What computational methods validate its binding to tubulin’s colchicine site?

Q. Advanced

- Molecular Docking : Software like AutoDock Vina simulates binding poses, showing hydrogen bonds between the thiazole amine and β-tubulin residues (e.g., Val181) .

- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD values <2 Å indicate stable interactions .

- Electrostatic Potential Maps : Highlight complementary charge distribution between the nitro group and tubulin’s binding pocket .

How to design SAR studies considering electronic effects?

Q. Advanced

- Hammett Analysis : Correlate substituent σ values (e.g., -NO₂: σₚ = 1.27) with IC₅₀ to quantify electronic contributions .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .

- Crystallographic Data : Use X-ray structures (e.g., PDB 1SA0) to guide substitutions that maintain π-π stacking with Phe164 .

What strategies address poor solubility in pharmacological assays?

Q. Advanced

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to improve aqueous solubility while retaining activity .

- Nanoformulations : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance bioavailability .

- Co-Solvent Systems : Use DMSO/PBS mixtures (<0.1% DMSO) to prevent cytotoxicity while maintaining compound stability .

Tables

Table 1 : Key Structural and Activity Data from

| Derivative | Substituents | IC₅₀ (µM) | Tubulin Inhibition (%) |

|---|---|---|---|

| 10s | 2,4-di-OCH₃ | 0.12 | 82 ± 3.1 |

| 10b | 3,4,5-tri-OCH₃ | 1.4 | 45 ± 2.8 |

Table 2 : Common Characterization Techniques

| Technique | Parameters | Application |

|---|---|---|

| ¹H NMR | 600 MHz, CDCl₃ | Confirm aromatic proton environments |

| ESI-MS | Positive ion mode | Verify molecular ion [M+H]⁺ |

| HPLC | C18, 70:30 ACN:H₂O | Assess purity (>95%) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.